molecular formula C22H15BrN2O3 B15011545 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-9H-fluorene-9-carbohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-9H-fluorene-9-carbohydrazide

Cat. No.: B15011545
M. Wt: 435.3 g/mol
InChI Key: INLSFECZTKBUGC-BHGWPJFGSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a brominated benzodioxole moiety and a fluorene backbone, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and 9H-fluorene-9-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild heating.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE is unique due to its brominated benzodioxole moiety and fluorene backbone. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in coordination chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C22H15BrN2O3/c23-18-10-20-19(27-12-28-20)9-13(18)11-24-25-22(26)21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-11,21H,12H2,(H,25,26)/b24-11+

InChI Key

INLSFECZTKBUGC-BHGWPJFGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3C4=CC=CC=C4C5=CC=CC=C35)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3C4=CC=CC=C4C5=CC=CC=C35)Br

Origin of Product

United States

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